4-Fluorothiazole-2-carboxylic acid
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Overview
Description
4-Fluorothiazole-2-carboxylic acid is a heterocyclic organic compound that features a thiazole ring substituted with a fluorine atom at the 4-position and a carboxylic acid group at the 2-position. This compound is part of the broader class of thiazole derivatives, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluorothiazole-2-carboxylic acid typically involves the incorporation of a fluorine atom into the thiazole ring. One common method includes the nucleophilic substitution of a chlorine atom in a precursor compound with a fluorine atom. This can be achieved using reagents such as potassium fluoride (KF) in the presence of a catalytic amount of 18-crown-6 at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 4-Fluorothiazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the 2- and 5-positions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
4-Fluorothiazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs with improved efficacy and reduced side effects.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-fluorothiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to inhibit or modulate enzyme activity, disrupt microbial cell membranes, or interfere with nucleic acid synthesis. The exact mechanism can vary depending on the specific application and target organism .
Comparison with Similar Compounds
- 4-(4-Fluorophenyl)thiazole-2-carboxylic acid
- 4-(4-Bromophenyl)thiazole-2-carboxylic acid
- 4-(4-Chlorophenyl)thiazole-2-carboxylic acid
Comparison: 4-Fluorothiazole-2-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Compared to its bromine and chlorine analogs, the fluorine-substituted compound often exhibits different pharmacokinetic properties, such as increased metabolic stability and altered binding affinity to biological targets .
Properties
CAS No. |
1211524-39-8 |
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Molecular Formula |
C4H2FNO2S |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
4-fluoro-1,3-thiazole-2-carboxylic acid |
InChI |
InChI=1S/C4H2FNO2S/c5-2-1-9-3(6-2)4(7)8/h1H,(H,7,8) |
InChI Key |
JMIBOPXVBJETBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)C(=O)O)F |
Origin of Product |
United States |
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